Home > Products > Screening Compounds P63694 > 5,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline
5,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline - 212184-86-6

5,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline

Catalog Number: EVT-399270
CAS Number: 212184-86-6
Molecular Formula: C11H15NO2
Molecular Weight: 193.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

5,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. It is a derivative of tetrahydroisoquinoline, a class of compounds known for their presence in various natural products and pharmaceuticals. The compound's molecular formula is C11H15NO2C_{11}H_{15}NO_2, and it has a molecular weight of approximately 229.7 g/mol. The hydrochloride salt form is commonly used in research settings.

Source and Classification

5,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline can be synthesized from various precursors, including β-phenylethylamine derivatives. It belongs to the broader category of isoquinoline alkaloids, which are known for their pharmacological properties including anti-inflammatory, analgesic, and antitumor activities. This compound has been studied for its potential applications in treating conditions such as HIV and as beta-adrenoceptor agents.

Synthesis Analysis

Methods and Technical Details

The synthesis of 5,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline typically involves several synthetic routes:

  1. Cyclization of N-acyl derivatives: This method employs N-acyl derivatives of β-phenylethylamine. The cyclization reaction leads to the formation of the tetrahydroisoquinoline structure.
  2. Bischler–Nepieralski cyclization: This classic method allows for the formation of tetrahydroisoquinoline derivatives from appropriate precursors through a series of steps involving acylation followed by cyclization .
  3. One-pot synthesis: Recent advancements have introduced one-pot synthetic methods that simplify the process by combining multiple reactions into a single step, improving yield and efficiency .

Example Reaction Scheme

A typical reaction scheme involves:

  • Starting with β-phenylethylamine,
  • Subjecting it to N-acylation followed by cyclization,
  • Employing reagents such as boron trifluoride diethyl etherate to facilitate the cyclization process.
Molecular Structure Analysis

Structure Data

The molecular structure of 5,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline features:

  • A fused bicyclic structure consisting of a benzene ring and a piperidine-like ring.
  • Two methoxy groups located at the 5 and 7 positions on the isoquinoline framework.

The InChI key for this compound is WUTGDRJCMZISOZ-UHFFFAOYSA-N, which provides a unique identifier for its chemical structure in databases.

Chemical Reactions Analysis

Reactions and Technical Details

5,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions:

  • Reduction reactions: These can convert ketones or aldehydes present in precursors into alcohols or alkanes.
  • Alkylation reactions: The presence of nitrogen allows for further alkylation to create more complex derivatives.
  • Substitution reactions: Methoxy groups can be substituted under specific conditions to introduce different functional groups.

Example Reactions

For instance:

N acyl derivative+BF3OEt25 7 dimethoxy 1 2 3 4 tetrahydroisoquinoline\text{N acyl derivative}+\text{BF}_3\cdot \text{OEt}_2\rightarrow \text{5 7 dimethoxy 1 2 3 4 tetrahydroisoquinoline}
Mechanism of Action

Process and Data

The mechanism by which 5,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline exerts its effects often involves interaction with biological targets such as receptors or enzymes. For example:

  • As a potential beta-adrenoceptor agent, it may modulate adrenergic signaling pathways.
  • In HIV research, it may inhibit reverse transcriptase activity through binding interactions with viral enzymes .
Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 229.7 g/mol.
  • Appearance: Typically exists as a white to off-white crystalline solid in its hydrochloride form.

Chemical Properties

  • Solubility: Generally soluble in organic solvents like dichloromethane and acetonitrile.
  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
Applications

Scientific Uses

5,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:

  • Pharmacological studies: Investigated for its efficacy as an anti-HIV agent.
  • Beta-adrenoceptor research: Explored for potential use in treating cardiovascular diseases due to its receptor-modulating properties.
  • Synthetic chemistry: Used as a building block for synthesizing more complex alkaloid structures.
Synthetic Methodologies and Structural Optimization

Diastereoselective Synthesis via Petasis Reaction and Pomeranz–Fritsch–Bobbitt Cyclization

The convergent synthesis of 5,7-dimethoxy-THIQ derivatives leverages sequential multicomponent reactions and cyclization strategies. The Petasis reaction employs aminoacetaldehyde diethyl acetal, boronic acids (e.g., 3,4-dimethoxyphenylboronic acid), and glyoxylic acid under mild conditions (DCM, rt, 24h) to afford N-(2,2-diethoxyethyl)arylglycine intermediates. Yields exceed 90% due to boronic acid nucleophilicity and iminium ion stability [2] [6]. Subsequent Pomeranz–Fritsch–Bobbitt cyclization uses 20% HCl to simultaneously deprotect acetal groups and catalyze intramolecular electrophilic aromatic substitution. This forms the tetrahydroisoquinoline core with cis-diastereoselectivity (72–96% yield), attributed to the stereodirecting effect of C1-carboxylic acid during protonation of the spirocyclic intermediate [3] [6]. Key advantages include modularity—variations in boronic acids (e.g., 3-methoxyphenyl, 3,4-methylenedioxyphenyl) and N-benzyl groups enable rapid scaffold diversification [6].

Table 1: Key Intermediates in Petasis/Pomeranz–Fritsch Synthesis

Boronic AcidN-Benzyl GroupPetasis Product Yield (%)Cyclized THIQ Yield (%)
3,4-Dimethoxyphenyl2,3-Dimethoxybenzyl9472
3,4-Dimethoxyphenyl2,3-Methylenedioxybenzyl9958
3-Methoxyphenyl3,4,5-Trimethoxybenzyl7352

Design and Optimization of Tetrahydroisoquinoline Scaffolds for Enhanced Bioactivity

Structural refinements of the 5,7-dimethoxy-THIQ scaffold significantly enhance target engagement:

  • C1-Substitution: Carboxylic acids (e.g., 6,7-dimethoxy-THIQ-1-COOH) confer potent IL-6/JAK2/STAT3 inhibition (IC₅₀ = 2.8 µM) by forming salt bridges with Arg-364 and Asn-379 in STAT3’s SH2 domain. Methyl esterification reduces activity 10-fold, confirming carboxylate essentiality [9].
  • C6/C7 Methoxy Positioning: 6,7-Ortho-dimethoxy arrangements optimize π-stacking with Tyr-657 of JAK2, while meta-substitutions diminish affinity. 8-Hydroxy-6,7-dimethoxy variants (e.g., anhalamine) form hydrogen bonds with Leu-678, improving kinase selectivity [4] [8].
  • N-Modifications: Lipophilic N-benzyl groups (e.g., 3,4,5-trimethoxybenzyl) enhance P-gp inhibition (RF = 6011 at 5 µM) by inserting into transmembrane hydrophobic pockets. However, excessive bulk (>600 Da) compromises cellular permeability [6] [8].

Metabolic stability is augmented via C3-Fluorination or C4-Hydroxylation, blocking CYP3A4-mediated demethylation. These derivatives exhibit >80% metabolic retention after 1h in liver microsomes [9].

Asymmetric Synthesis Strategies for Enantiomerically Pure Derivatives

Enantiocontrol at C1 is achieved through:

  • Chiral Auxiliary-Mediated Cyclization: Andersen’s sulfinamide auxiliaries (e.g., (1R,2S,5R)-menthyl sulfinate) direct Pictet–Spengler reactions, affording (S)-5,7-dimethoxy-THIQs with 94% ee. Hydrolytic auxiliary removal retains stereointegrity [3] [10].
  • Catalytic Enantioselective Hydrogenation: Ir-(S)-SegPhos complexes reduce 1-benzyl-DHIQs under H₂ (50 psi), yielding (R)-THIQs via hydride transfer to the si-face of iminium ions (95% ee, TOF = 500 h⁻¹) [10].
  • Biocatalytic Resolution: Fusarium solani D-amino acid oxidase (FsDAAO) selectively degrades (R)-enantiomers of racemic THIQ-1-carboxylates, enriching (S)-products to >99% ee [3].

Table 2: Comparison of Asymmetric Synthesis Methods

MethodChiral InducerTHIQ Enantiomeree (%)Scale-Up Feasibility
Sulfinamide Auxiliary(1R,2S,5R)-Menthyl sulfinate(S)94Moderate (auxiliary recovery needed)
Ir-Catalyzed Hydrogenation(S)-SegPhos(R)95High (catalyst loading 0.1 mol%)
Enzymatic DeracemizationFsDAAO(S)>99Low (substrate specificity)

Modular Approaches for Functional Group Diversification

Late-stage functionalization enables rapid SAR exploration:

  • C1-Diversification: Suzuki–Miyaura coupling of C1-boronic esters with aryl halides introduces biaryl motifs (e.g., 4-(pyridin-3-yl)phenyl), enhancing P-gp inhibition (RF = 6011) [6] [8].
  • Ring-Constrained Analogs: Friedel–Crafts cyclization of N-(o-halobenzyl) THIQs yields strained 7,12-dihydro-6,12-methanodibenzoazocines, which mimic isopavine alkaloids. These exhibit nanomolar TRPM8 antagonism (Kᵢ = 12 nM) due to rigidified topology [6].
  • Heteroatom Incorporation: C3-Aza replacement (e.g., morpholinone derivatives) improves aqueous solubility (log P reduced by 1.8 units) while maintaining IL-6 suppression (85% at 10 µM) [3].

Properties

CAS Number

212184-86-6

Product Name

5,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline

IUPAC Name

5,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

InChI

InChI=1S/C11H15NO2/c1-13-9-5-8-7-12-4-3-10(8)11(6-9)14-2/h5-6,12H,3-4,7H2,1-2H3

InChI Key

NKXWHSXCIHBUCB-UHFFFAOYSA-N

SMILES

COC1=CC2=C(CCNC2)C(=C1)OC

Canonical SMILES

COC1=CC2=C(CCNC2)C(=C1)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.